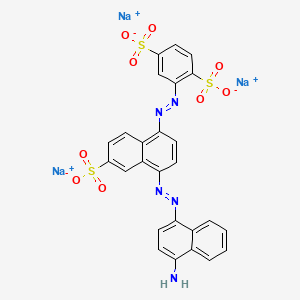![molecular formula C17H22O2 B14483267 {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene CAS No. 63860-82-2](/img/structure/B14483267.png)
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a peroxy group, which is known for its reactivity and potential use in organic synthesis and industrial applications.
Métodos De Preparación
The synthesis of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route may include the use of peroxy acids or other oxidizing agents to introduce the peroxy group into the molecule. Industrial production methods may involve large-scale oxidation reactions, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Under specific conditions, the peroxy group can be reduced, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene involves the reactivity of the peroxy group. This group can interact with various molecular targets, leading to oxidation or reduction reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene include other peroxy compounds like:
- Hydrogen peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
These compounds share the presence of a peroxy group but differ in their specific structures and reactivity. This compound is unique due to its specific molecular arrangement, which imparts distinct properties and applications.
Propiedades
Número CAS |
63860-82-2 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-(2-methylbutan-2-ylperoxy)hex-5-en-3-yn-2-ylbenzene |
InChI |
InChI=1S/C17H22O2/c1-6-8-14-17(5,15-12-10-9-11-13-15)19-18-16(3,4)7-2/h6,9-13H,1,7H2,2-5H3 |
Clave InChI |
NPVMQMMAEWSCDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(C)(C#CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


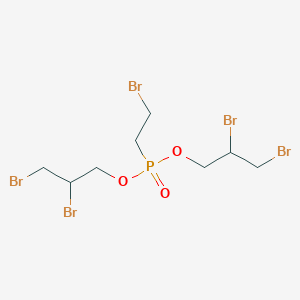
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
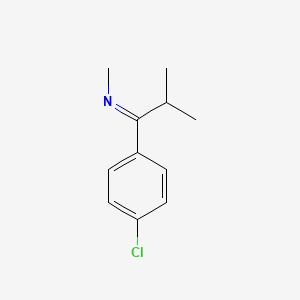
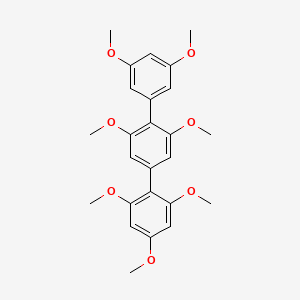
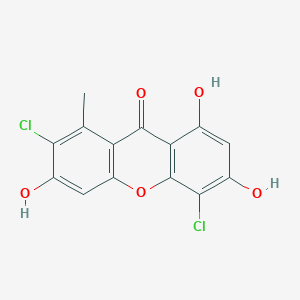
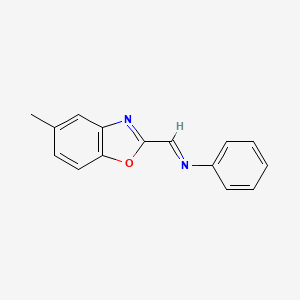
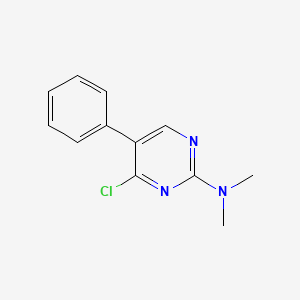
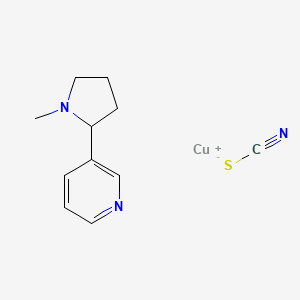
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
